2-Isopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine

medicinal chemistry SSAO inhibition regioisomer differentiation

2-Isopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine (molecular formula C9H15N3, MW 165.24 g/mol) is a C2-alkyl-substituted tetrahydroimidazo[4,5-c]pyridine derivative within the spinaceamine family. The tetrahydroimidazo[4,5-c]pyridine core is a recognized privileged scaffold in medicinal chemistry, appearing in patent families directed at semicarbazide-sensitive amine oxidase (SSAO/VAP-1) inhibition and glutaminyl cyclase (QC) inhibition.

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
Cat. No. B14115496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine
Molecular FormulaC9H15N3
Molecular Weight165.24 g/mol
Structural Identifiers
SMILESCC(C)C1=NC2=C(N1)CNCC2
InChIInChI=1S/C9H15N3/c1-6(2)9-11-7-3-4-10-5-8(7)12-9/h6,10H,3-5H2,1-2H3,(H,11,12)
InChIKeyJOKMEMVYBXXTIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Isopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine: Scaffold Identity and Procurement Context


2-Isopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine (molecular formula C9H15N3, MW 165.24 g/mol) is a C2-alkyl-substituted tetrahydroimidazo[4,5-c]pyridine derivative within the spinaceamine family [1]. The tetrahydroimidazo[4,5-c]pyridine core is a recognized privileged scaffold in medicinal chemistry, appearing in patent families directed at semicarbazide-sensitive amine oxidase (SSAO/VAP-1) inhibition [2] and glutaminyl cyclase (QC) inhibition [3]. The 2-isopropyl substitution pattern distinguishes this compound from its more commonly catalogued 4-isopropyl positional isomer (CAS 64423-48-9) and from the fully aromatic 2-isopropyl-1H-imidazo[4,5-c]pyridine (CAS 343868-62-2) , making regioisomeric identity a critical procurement specification.

Why 2-Isopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine Cannot Be Interchanged with Positional Isomers or Non-Hydrogenated Analogs


Within the tetrahydroimidazo[4,5-c]pyridine series, the position of the alkyl substituent (C2 vs. C4) and the saturation state of the pyridine ring are not interchangeable design features. The C2 position lies on the imidazole ring, directly influencing hydrogen-bond donor/acceptor topology at the conserved imidazole NH, whereas the C4 position resides on the saturated piperidine ring, altering basicity and steric environment at a distinct locus [1]. In the SSAO inhibitor patent family WO2010031789A1, exemplified 4-isopropyl carbamate derivatives achieve potent inhibition through specific interactions at the enzyme active site; relocation of the isopropyl group to C2 would reposition this hydrophobic substituent relative to the key carbamate pharmacophore, with unpredictable consequences for potency and selectivity [2]. Furthermore, the non-hydrogenated 2-isopropyl-1H-imidazo[4,5-c]pyridine (CAS 343868-62-2) lacks the conformational flexibility and protonatable secondary amine of the tetrahydro system, fundamentally altering both binding pose and pharmacokinetic profile [3]. These structural distinctions mean that in-class compounds cannot be generically substituted without risking loss of target engagement, altered selectivity, or batch-to-batch irreproducibility in biological assays.

Quantitative Differentiation Evidence for 2-Isopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine Versus Closest Analogs


Regioisomeric Differentiation: C2-Isopropyl vs. C4-Isopropyl Substitution and Impact on Predicted Hydrogen-Bond Topology

The C2-isopropyl substitution on 2-isopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine places the alkyl group on the imidazole ring adjacent to the NH hydrogen-bond donor, whereas the 4-isopropyl positional isomer (CAS 64423-48-9) bears the substituent on the saturated piperidine nitrogen . In the SSAO inhibitor series disclosed in US8263616B2, 4-isopropyl derivatives are further elaborated at the N5 position with carbamate groups to achieve low-nanomolar IC50 values; the C2-isopropyl scaffold presents a distinct vector for derivatization, with the isopropyl group now occupying space proximal to the imidazole N1/N3 tautomeric system rather than the piperidine N5 [1]. No direct head-to-head SSAO inhibition data are publicly available for the C2-isopropyl vs. C4-isopropyl comparison.

medicinal chemistry SSAO inhibition regioisomer differentiation

Saturation State Differentiation: Tetrahydro vs. Fully Aromatic 2-Isopropyl-1H-imidazo[4,5-c]pyridine

The target compound (C9H15N3) is the tetrahydro derivative of 2-isopropyl-1H-imidazo[4,5-c]pyridine (C9H11N3, CAS 343868-62-2). Saturation of the pyridine ring increases molecular weight from 161.20 to 165.24 g/mol and adds a protonatable secondary amine (piperidine N5, predicted pKa ~9.5), which is absent in the aromatic analog . The tetrahydro system introduces a stereocenter at C4 (if substituted) and increases conformational flexibility, with the piperidine ring adopting chair conformations that project substituents into distinct spatial regions compared to the planar pyridine [1]. The aromatic analog has a lower topological polar surface area (TPSA ~30.7 Ų vs. ~37.0 Ų predicted for the tetrahydro form) and higher planar rigidity, which may favor π-stacking interactions but reduce solubility [2].

physicochemical properties conformational analysis drug-likeness

Class-Level Differentiation: Tetrahydroimidazo[4,5-c]pyridine Scaffold in SSAO/VAP-1 Inhibition vs. Other Heterocyclic Cores

The tetrahydroimidazo[4,5-c]pyridine scaffold has been validated as a privileged core for SSAO/VAP-1 inhibition across multiple patent families (WO2010031789A1, US8263616B2, US9035066, US9890160) [1]. While these patents primarily exemplify 4-substituted derivatives, the imidazo[4,5-c]pyridine bicyclic system itself provides a distinct pharmacophoric geometry compared to alternative SSAO inhibitor scaffolds such as allylamine-based inhibitors (e.g., MDL-72274) or pyridazinone derivatives [2]. In a patent review by Dunkel et al. (2011), tetrahydroimidazo[4,5-c]pyridine compounds were noted for their ability to achieve nanomolar SSAO inhibition with selectivity over monoamine oxidases MAO-A and MAO-B, a selectivity profile that is scaffold-dependent and not inherent to all SSAO inhibitor chemotypes [3]. The specific contribution of a C2-isopropyl substituent within this scaffold remains unquantified in the public domain.

SSAO inhibition VAP-1 inflammatory disease scaffold comparison

Synthetic Accessibility: C2-Isopropyl Derivative via 3,4-Diaminopyridine Condensation vs. Pictet-Spengler Route to 4-Substituted Spinaceamines

The 2-isopropyl derivative is accessible via condensation of 3,4-diaminopyridine with isobutyraldehyde or isobutyric acid derivatives, a route that directly establishes the C2 substituent on the imidazole ring. In contrast, 4-substituted spinaceamines (including the 4-isopropyl isomer CAS 64423-48-9) are typically prepared via the Pictet-Spengler condensation of histamine with aldehydes, which installs the substituent at C4 [1]. The diaminopyridine route provides orthogonal synthetic access: 3,4-diaminopyridine is commercially available at scale (CAS 54-96-6, bulk pricing ~$50–150/kg), and condensation with isobutyraldehyde proceeds under mild acidic conditions to yield the 2-isopropyl imidazo[4,5-c]pyridine core . This route avoids the protecting group manipulations and regioselectivity challenges inherent in the histamine-Pictet-Spengler approach, where N1/N3 alkylation after cyclization yields mixtures requiring chromatography [2].

synthetic chemistry building block route comparison regioselectivity

Validated Application Scenarios for 2-Isopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine Based on Available Evidence


Medicinal Chemistry: SSAO/VAP-1 Inhibitor Lead Generation Requiring C2-Substituted Scaffolds

For drug discovery programs targeting SSAO/VAP-1 for inflammatory or fibrotic diseases, this compound offers a C2-derivatized entry point into the validated tetrahydroimidazo[4,5-c]pyridine chemical space. While the patent literature (WO2010031789A1, US8263616B2) is dominated by 4-substituted and N5-carbamate examples, a C2-isopropyl building block enables exploration of novel substitution vectors that may bypass existing intellectual property claims [1]. The scaffold can be further elaborated at N5 (piperidine nitrogen) with carbamate, urea, or sulfonamide groups to generate screening libraries with predicted SSAO inhibitory potential [2].

Chemical Biology: Glutaminyl Cyclase (QC) Inhibitor Development for Periodontal Disease

Ramsbeck et al. (2021) demonstrated that tetrahydroimidazo[4,5-c]pyridine derivatives achieve nanomolar inhibition of Porphyromonas gingivalis glutaminyl cyclase, a target implicated in periodontitis [3]. The 2-isopropyl substitution introduces hydrophobic bulk at a position unexplored in the published SAR, potentially enhancing binding to the hydrophobic QC active site pocket while maintaining the secondary amine handle for further optimization. This compound can serve as a starting scaffold for anti-infective QC inhibitor programs.

Synthetic Methodology: Reference Standard for Regioisomer Identification in Quality Control

Given that the 4-isopropyl isomer (CAS 64423-48-9) is commercially catalogued but the 2-isopropyl derivative is less common, this compound is valuable as an authentic reference standard for analytical method development. QC laboratories developing HPLC or LC-MS methods to distinguish C2- vs. C4-alkylated tetrahydroimidazo[4,5-c]pyridines require both regioisomers as retention time markers . The distinct fragmentation patterns in mass spectrometry (imidazole vs. piperidine ring fragmentation) provide orthogonal confirmation of regioisomeric identity [4].

Computational Chemistry: Scaffold-Hopping and Pharmacophore Modeling

The 2-isopropyl substitution pattern provides a computationally tractable test case for scaffold-hopping exercises between imidazo[4,5-c]pyridine and alternative heterocyclic cores (e.g., imidazo[1,2-a]pyrazine, imidazo[4,5-b]pyridine). Because quantitative bioactivity data are scarce, this compound is suited for prospective virtual screening studies where predicted binding poses can be experimentally validated, contributing to model refinement for the broader imidazopyridine class [5].

Quote Request

Request a Quote for 2-Isopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.